

Reactivity of the aldehyde group in 1H-indole-6-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1H-indole-6-carbaldehyde*

Cat. No.: B015419

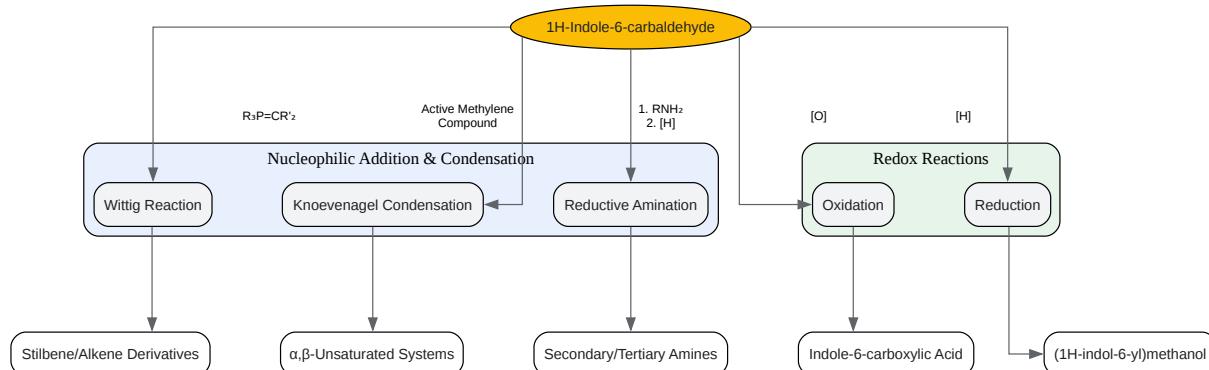
[Get Quote](#)

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in **1H-Indole-6-carbaldehyde**

Abstract

1H-Indole-6-carbaldehyde is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.^[1] Its unique molecular architecture, featuring an aldehyde group appended to the electron-rich indole scaffold, imparts a distinct reactivity profile that is instrumental in the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the chemical behavior of the aldehyde functionality in **1H-indole-6-carbaldehyde**, grounded in mechanistic principles and supported by field-proven experimental protocols. We will dissect key transformations including nucleophilic additions, condensations, oxidations, and reductions, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of 1H-Indole-6-carbaldehyde


The indole nucleus is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.^{[2][3][4]} When functionalized with a formyl group at the C-6 position, the resulting molecule, **1H-indole-6-carbaldehyde** (CAS No. 1196-70-9), becomes a highly valuable intermediate.^{[1][5]} The aldehyde group serves as a versatile chemical handle,

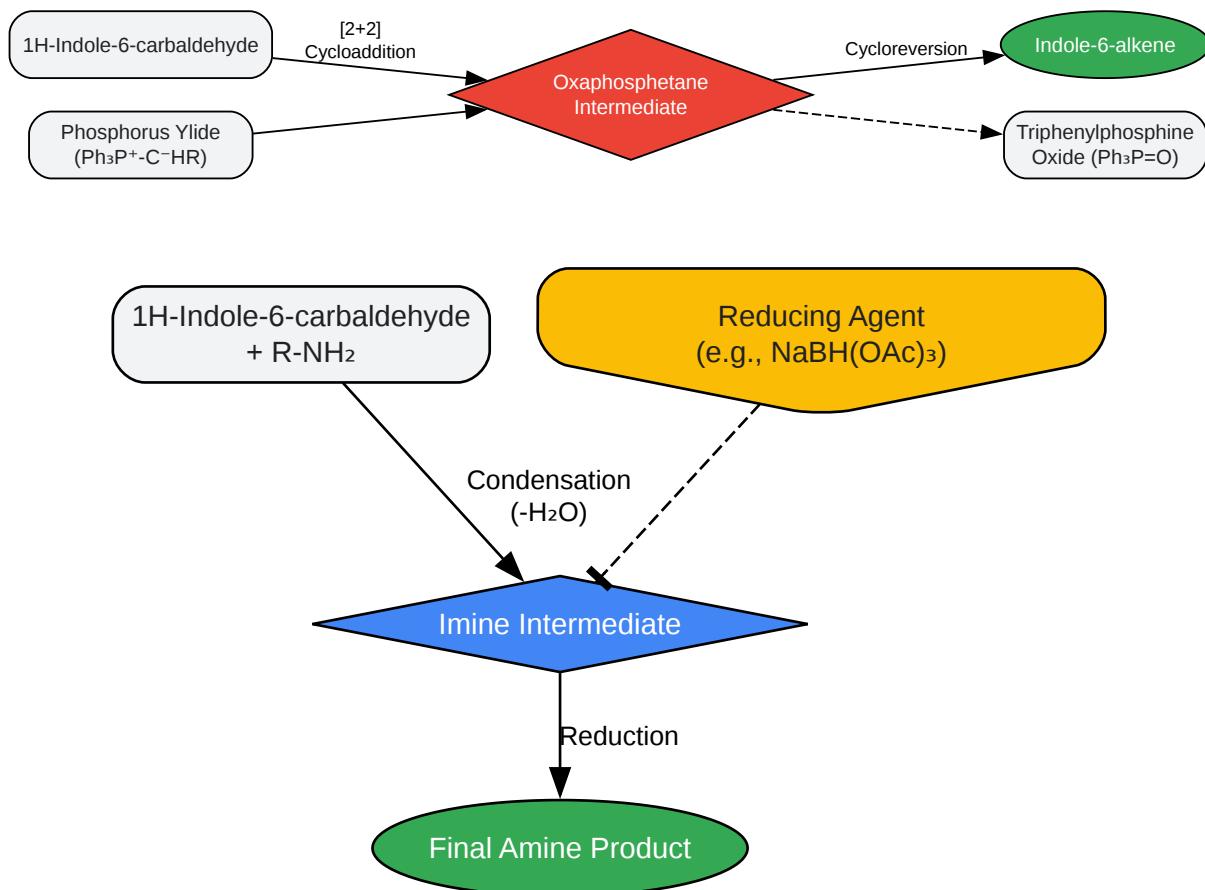
enabling a wide array of synthetic transformations for chain extension, functional group interconversion, and the construction of novel heterocyclic systems.[1][6] Its utility is demonstrated in the synthesis of compounds targeting neurological disorders, as well as potential anti-cancer and anti-inflammatory agents.[1]

The reactivity of the aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. This is modulated by the electronic properties of the fused indole ring system. The indole ring is electron-rich and acts as an electron-donating group, which can influence the reactivity of substituents on its benzene portion. This electronic interplay is a key consideration in designing synthetic routes and selecting reaction conditions, as it can affect both the rate and outcome of chemical transformations.

Core Reactivity Pathways of the Aldehyde Group

The synthetic utility of **1H-indole-6-carbaldehyde** is centered on the diverse reactions of its formyl group. The primary pathways involve nucleophilic attack at the carbonyl carbon, oxidation to a carboxylic acid, and reduction to a primary alcohol. This section provides a detailed examination of these key transformations.

[Click to download full resolution via product page](#)


Caption: Core reactivity pathways of **1H-indole-6-carbaldehyde**.

Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds is fundamental to the construction of complex molecular skeletons. The aldehyde group of **1H-indole-6-carbaldehyde** is an excellent electrophile for such transformations.

The Wittig Reaction: Synthesis of Alkenes

The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity.^[7] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), forming an oxaphosphetane intermediate that collapses to yield an alkene and triphenylphosphine oxide.^[8] This reaction is particularly valuable in drug discovery for synthesizing stilbene-based compounds and other alkene-containing scaffolds.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Indole-6-carboxaldehyde | C9H7NO | CID 2773435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [Reactivity of the aldehyde group in 1H-indole-6-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b015419#reactivity-of-the-aldehyde-group-in-1h-indole-6-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com